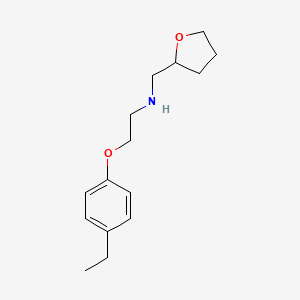

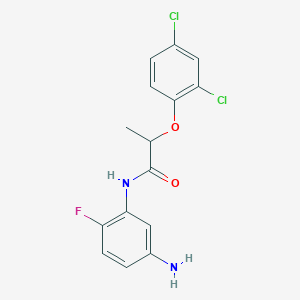

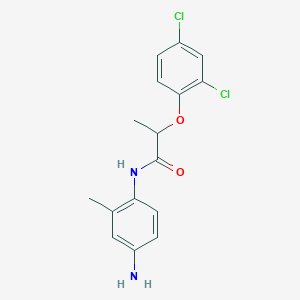

![molecular formula C8H10N2O2 B1391332 3-Methyl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-carbonsäure CAS No. 408312-27-6](/img/structure/B1391332.png)

3-Methyl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-carbonsäure

Übersicht

Beschreibung

“3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been reported in the literature . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was presented to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .Chemical Reactions Analysis

Reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents leads to the formation of quaternary imidazolium salts .Physical And Chemical Properties Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Biologische Aktivitäten

Pyrrolopyrazinderivate, zu denen Pyrrolo[1,2-a]imidazole gehören, haben eine breite Palette biologischer Aktivitäten gezeigt . Zu diesen Aktivitäten gehören antimikrobielle, entzündungshemmende, antivirale, antimykotische, antioxidative, antitumorale und kinasehemmende Wirkungen .

Arzneimittelforschungs- und Entwicklung

Die Struktur von Pyrrolo[1,2-a]imidazolen ist ein attraktives Gerüst für die Forschung und Entwicklung von Arzneimitteln . Dies liegt an der stickstoffhaltigen heterocyclischen Verbindung, die einen Pyrrolring und einen Pyrazinring enthält .

WDR5 WIN-Site-Inhibitoren

WDR5 ist ein Chromatin-regulierendes Gerüstprotein, das in verschiedenen Krebsarten überexprimiert wird und ein potenzielles epigenetisches Arzneimittelziel für die Behandlung der gemischten Lineage-Leukämie ist . Pyrrolo[1,2-a]imidazole wurden als potente und selektive WDR5-WIN-Site-Inhibitoren eingesetzt .

Synthese von Nitroderivaten

Die Nitrierung von 6-substituierten 2-Chlor-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazolen wurde zur Synthese der entsprechenden 3-Nitroderivate verwendet .

Organische Synthese

Pyrrolo[1,2-a]imidazole sind wertvolle synthetische Bausteine und haben ein breites Spektrum biologischer Aktivität . Sie werden in der organischen Synthese verwendet, und je nach Sättigungsgrad können verschiedene Strukturen unterschieden werden .

Nootropische Arzneimittel

Unter den Pyrrolo[1,2-a]imidazolen wurde Dimiracetam, ein nootropisches Arzneimittel der Racetam-Familie, entdeckt . Dies unterstreicht das Potenzial dieser Verbindungen bei der Entwicklung von Medikamenten, die die kognitive Funktion verbessern .

α1A-Adrenorezeptor-Partielle Agonisten

Verbindung VIII, ein potenter α1A-Adrenorezeptor-Partieller Agonist mit guter Selektivität für α1B-, α1D- und α2A-Rezeptorsubtypen, wurde unter den Pyrrolo[1,2-a]imidazolen entdeckt . Dies deutet auf das Potenzial dieser Verbindungen bei der Entwicklung von Medikamenten hin, die die Adrenorezeptoraktivität modulieren .

Antimikrobielle, Antimykotische und Antivirale Aktivitäten

Nach den Erkenntnissen zeigten Pyrrolo[1,2-a]pyrazinderivate mehr antibakterielle, antimykotische und antivirale Aktivitäten . Dies legt nahe, dass Pyrrolo[1,2-a]imidazole bei der Entwicklung neuer antimikrobieller, antimykotischer und antiviraler Wirkstoffe eingesetzt werden könnten .

Zukünftige Richtungen

Imidazole derivatives are widely used in the field due to their versatility and relatively high stability . They have become an important synthon in the development of new drugs . Therefore, the synthetic methods and biological activities of imidazole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

It is known that similar compounds interact with their targets to induce a variety of biological effects .

Biochemical Pathways

Related compounds have been shown to impact a variety of pathways, leading to their diverse biological activities .

Result of Action

Related compounds have been shown to have a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can impact the activity of similar compounds .

Biochemische Analyse

Biochemical Properties

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and antifungal activities . It interacts with enzymes such as receptor-interacting protein kinases, which are involved in necroptosis, a form of programmed cell death . The interaction with these enzymes can lead to the inhibition of necroptosis, thereby providing a potential therapeutic avenue for diseases related to inflammation and cell death.

Cellular Effects

The effects of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit cytotoxicity against HEK-293 cells, a type of human embryonic kidney cell . This cytotoxic effect is indicative of its potential to modulate cellular functions, including cell proliferation and apoptosis. Additionally, the compound’s interaction with cell signaling pathways can lead to alterations in gene expression, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the WIN site within WDR5, a protein involved in chromatin modification . This binding interaction can lead to changes in gene expression by modulating the activity of chromatin-modifying enzymes. Additionally, the compound’s ability to inhibit receptor-interacting protein kinases suggests a mechanism of action involving enzyme inhibition, which can prevent necroptosis and reduce inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound exhibits a high degree of stability, with minimal degradation over time . This stability is essential for its sustained activity in biochemical assays and therapeutic applications. Long-term exposure to the compound has been observed to maintain its cytotoxic effects on HEK-293 cells, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and potential organ damage. The threshold for these effects is critical for determining the safe and effective dosage range for therapeutic applications. Studies have indicated that the compound has a low in vivo toxicity in mice, with an LD50 greater than 2000 mg/kg .

Metabolic Pathways

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with receptor-interacting protein kinases suggests its involvement in pathways related to cell death and inflammation . Additionally, its metabolic stability and low degradation rate indicate that it can persist in biological systems, potentially leading to sustained therapeutic effects .

Transport and Distribution

The transport and distribution of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high polarity and solubility in water facilitate its distribution throughout the body . It is known to interact with transport proteins that aid in its cellular uptake and distribution to target tissues. This interaction is crucial for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

The subcellular localization of 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . This localization is essential for its activity, as it allows the compound to modulate cellular processes directly. Additionally, the presence of specific targeting signals can direct the compound to other subcellular compartments, further influencing its function and activity.

Eigenschaften

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWLOCPAGWIVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

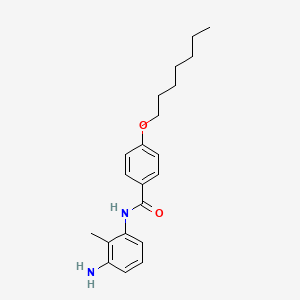

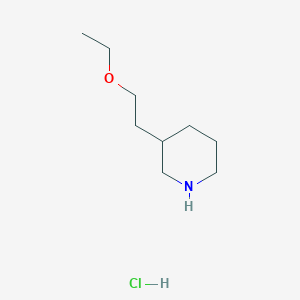

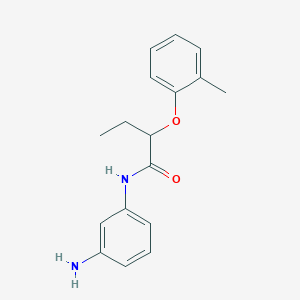

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)

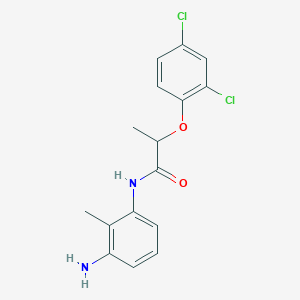

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)